宇宙霉素 A

描述

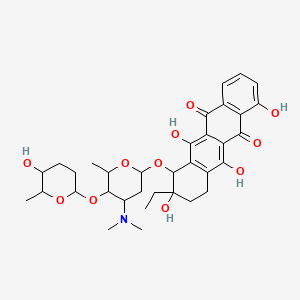

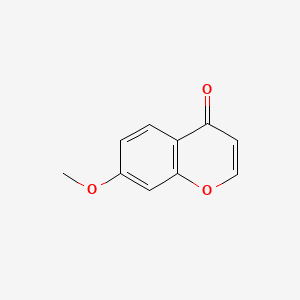

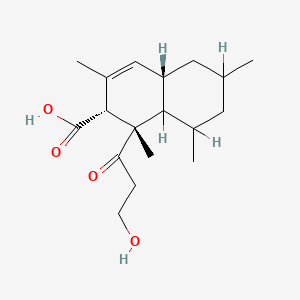

Cosmomycin A is an anthracycline antibiotic . It is one of the cosmomycins, which are known for their distinctive glycosylation patterns. These compounds possess two trisaccharide chains attached at C-7 and C-10 .

Synthesis Analysis

The production of cosmomycin can be computationally estimated with good experimental reproducibility . The synthesis involves the condensation of a propionyl-CoA starter unit and nine malonyl-CoA extender units, due to the action of a type II polyketide synthase . Two of the genes, cosG and cosK, coding for glycosyltransferase were inactivated with the generation of five new derivatives .Molecular Structure Analysis

Cosmomycin A contains a rhodinosyl-rhodinosyl-rhodosaminyl group at C-10 of γ-rhodomycinone . The structure of cosmomycin consists of one tetracycline aglycon (β-rhodomycinone) and six deoxysugars (two dTDP-L-2-deoxifucose, two dTDP-L-rodosamine and two dTDP-L-rodinose) .Chemical Reactions Analysis

The glycosylation pattern in cosmomycins is a distinctive feature among anthracyclines . The characteristic UV/Vis absorption bands at about 233, 246, 294, 497, and 530 nm for compounds were consistent with those of cosmomycin A .Physical And Chemical Properties Analysis

The physical and chemical properties of cosmomycin A are related to its unique molecular structure. The presence of two trisaccharide chains attached at C-7 and C-10 of the aglycone gives it distinctive spectral properties .科学研究应用

DNA 损伤诱导和修复机制

与宇宙霉素 A 密切相关的宇宙霉素 D 已被研究其在诱导 DNA 修复机制缺陷的细胞中 DNA 损伤中的作用。它以时间依赖性方式在核苷酸切除修复缺陷的成纤维细胞中诱导凋亡。这很重要,因为它有助于理解参与去除由宇宙霉素 D 等蒽环类药物引起的病变的 DNA 修复机制,以及可能还有宇宙霉素 A (Carvalho 等人,2010)。

DNA 结合特性

宇宙霉素 D 与双链 DNA 嵌入的能力已通过凝胶迁移率变动分析和电喷雾电离质谱 (ESI-MS) 得到证实。这意味着宇宙霉素 A 可能由于其与宇宙霉素 D 的结构相似性而具有相似的 DNA 结合特性 (Furlan 等人,2004)。

用于药物生产的代谢通量分析

已经对代谢通量分析进行了研究,以指导链霉菌从生长到抗肿瘤药物生产的代谢,包括宇宙霉素。这项研究对于优化宇宙霉素 A 和相关化合物的生产以用于治疗至关重要 (Lobato 等人,2007)。

对生物合成和糖基化的见解

对包括宇宙霉素 A 在内的宇宙霉素生物合成过程中的糖基化步骤的研究已经确定了关键的糖基转移酶基因。这些见解对于理解宇宙霉素独特的糖基化模式很有价值,这是蒽环类药物中一个独特的特征 (Garrido 等人,2006)。

产生菌株的基因组分析

宇宙霉素 D 的产生者链霉菌的基因组测序提供了对宇宙霉素生产的遗传基础的见解。可以推断出该分析以了解宇宙霉素 A 的生产机制 (Rojas 等人,2014)。

属性

IUPAC Name |

10-[4-(dimethylamino)-5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H43NO11/c1-6-34(42)13-12-18-25(31(41)27-26(29(18)39)30(40)24-17(28(27)38)8-7-9-21(24)37)33(34)46-23-14-19(35(4)5)32(16(3)44-23)45-22-11-10-20(36)15(2)43-22/h7-9,15-16,19-20,22-23,32-33,36-37,39,41-42H,6,10-14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUDKBWUVKIDPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CCC(C(O4)C)O)N(C)C)C(=C5C(=C2O)C(=O)C6=C(C5=O)C=CC=C6O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H43NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60908437 | |

| Record name | 2-Ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-(dimethylamino)-4-O-(5-hydroxy-6-methyloxan-2-yl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

641.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cosmomycin A' | |

CAS RN |

103470-58-2 | |

| Record name | Cosmomycin A' | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103470582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-(dimethylamino)-4-O-(5-hydroxy-6-methyloxan-2-yl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-Pyridinylthio)benzofuro[3,2-d]pyrimidine](/img/structure/B1214334.png)

![1-[(1,3-Benzodioxol-5-ylmethylamino)-sulfanylidenemethyl]-4-piperidinecarboxamide](/img/structure/B1214337.png)

![7,13,26-Trihydroxy-1-methoxy-5,9,24-trimethyl-10-(6-oxopyran-3-yl)-2,15,21,23-tetraoxaheptacyclo[20.3.1.03,20.05,18.06,14.09,13.014,16]hexacosan-8-one](/img/structure/B1214348.png)